molecular formula C7H10N2O2 B148082 N-Ethyl-5-methylisoxazole-3-carboxamide CAS No. 135401-18-2

N-Ethyl-5-methylisoxazole-3-carboxamide

Cat. No. B148082
M. Wt: 154.17 g/mol
InChI Key: MSPILAPTSCOXIG-UHFFFAOYSA-N
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Description

N-Ethyl-5-methylisoxazole-3-carboxamide (EMCA) is a synthetic compound that has been extensively studied for its pharmacological properties. It belongs to the class of isoxazole derivatives and has been found to have potential applications in the field of neuroscience and drug discovery.

Mechanism Of Action

N-Ethyl-5-methylisoxazole-3-carboxamide acts as a positive allosteric modulator of the NMDA receptor, which enhances the activity of the receptor and leads to increased synaptic plasticity and learning and memory processes. It also has antioxidant properties that protect neurons from oxidative stress and damage.

Biochemical And Physiological Effects

N-Ethyl-5-methylisoxazole-3-carboxamide has been found to have several biochemical and physiological effects. It enhances the activity of the NMDA receptor, which leads to increased synaptic plasticity and learning and memory processes. It also has neuroprotective effects by reducing oxidative stress and damage to neurons. N-Ethyl-5-methylisoxazole-3-carboxamide has been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines in the brain.

Advantages And Limitations For Lab Experiments

N-Ethyl-5-methylisoxazole-3-carboxamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in high yield. It has been extensively studied for its pharmacological properties and has been found to have potential applications in the field of neuroscience. However, there are also some limitations to its use. N-Ethyl-5-methylisoxazole-3-carboxamide has not been extensively studied in humans, and its safety profile is not well understood. It also has a relatively short half-life, which may limit its effectiveness in certain applications.

Future Directions

There are several future directions for research on N-Ethyl-5-methylisoxazole-3-carboxamide. One area of research is to further elucidate its mechanism of action and its effects on synaptic plasticity and learning and memory processes. Another area of research is to investigate its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to understand its safety profile and potential side effects in humans.

Synthesis Methods

The synthesis of N-Ethyl-5-methylisoxazole-3-carboxamide involves the reaction of ethyl isoxazole-3-carboxylate with methyl magnesium bromide, followed by the addition of acetic anhydride and triethylamine. The resulting compound is then subjected to hydrolysis to obtain N-Ethyl-5-methylisoxazole-3-carboxamide in high yield.

Scientific Research Applications

N-Ethyl-5-methylisoxazole-3-carboxamide has been extensively studied for its potential applications in the field of neuroscience. It has been found to modulate the activity of the N-methyl-D-aspartate (NMDA) receptor, which is an important mediator of synaptic plasticity and learning and memory processes. N-Ethyl-5-methylisoxazole-3-carboxamide has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.

properties

CAS RN

135401-18-2

Product Name

N-Ethyl-5-methylisoxazole-3-carboxamide

Molecular Formula

C7H10N2O2

Molecular Weight

154.17 g/mol

IUPAC Name

N-ethyl-5-methyl-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C7H10N2O2/c1-3-8-7(10)6-4-5(2)11-9-6/h4H,3H2,1-2H3,(H,8,10)

InChI Key

MSPILAPTSCOXIG-UHFFFAOYSA-N

SMILES

CCNC(=O)C1=NOC(=C1)C

Canonical SMILES

CCNC(=O)C1=NOC(=C1)C

synonyms

3-Isoxazolecarboxamide,N-ethyl-5-methyl-(9CI)

Origin of Product

United States

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